2-氰基-3-溴喹啉

描述

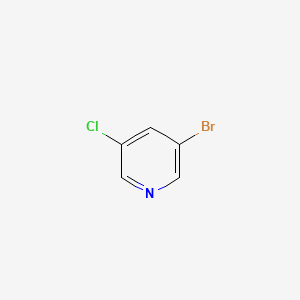

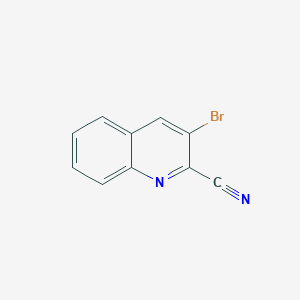

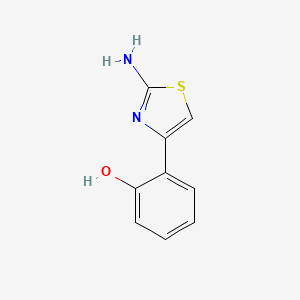

“2-Cyano-3-bromoquinoline” is a compound with the molecular formula C10H5BrN2 . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Several publications over the last few decades have specified various methods of synthesis for quinoline derivatives . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Molecular Structure Analysis

The molecular structure of “2-Cyano-3-bromoquinoline” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Functionalization of the quinoline moiety at different positions has allowed for varying pharmacological activities of its derivatives . For instance, Upadhyay et al. synthesized and investigated 2-substituted quinoline derivatives by one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .

科学研究应用

Medicinal Chemistry: Drug Synthesis and Development

2-Cyano-3-bromoquinoline: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of various pharmacologically active compounds. Its cyano and bromo groups make it a versatile precursor for constructing complex drug molecules through subsequent functional group transformations . For instance, it can undergo nucleophilic substitution reactions to introduce additional pharmacophores, enhancing the molecule’s ability to interact with biological targets.

Synthetic Organic Chemistry: Building Blocks for Heterocycles

In synthetic organic chemistry, 2-Cyano-3-bromoquinoline serves as a building block for the synthesis of heterocyclic compounds . Its structure allows for the formation of diverse quinoline derivatives, which are core structures in many natural products and synthetic molecules. Chemists utilize it to construct complex molecular architectures, employing green chemistry principles to minimize environmental impact.

Industrial Chemistry: Material Science and Nanotechnology

The compound’s reactivity is exploited in material science and nanotechnology, where it can be used to create functional materials with specific electronic or photonic properties . Its incorporation into polymers or as a ligand for metal nanoparticles can lead to the development of new materials with potential industrial applications.

Green Chemistry: Sustainable Chemical Processes

2-Cyano-3-bromoquinoline: is also significant in the field of green chemistry. Researchers are exploring its use in cleaner chemical processes that reduce or eliminate the generation of hazardous substances . Its role in developing sustainable synthetic methodologies, such as solvent-free reactions or those using renewable catalysts, is of great interest.

Pharmacology: Study of Biological Activity

This compound is instrumental in pharmacological studies to understand the biological activity of quinoline derivatives . By modifying the 2-Cyano-3-bromoquinoline scaffold, researchers can investigate the structure-activity relationships that govern the interaction of these molecules with biological systems, leading to insights into their therapeutic potential.

Drug Discovery: Lead Optimization

In drug discovery, 2-Cyano-3-bromoquinoline is used for lead optimization . It provides a framework upon which various functional groups can be added or modified to improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates, aiding in the development of more effective and safer medicines.

作用机制

安全和危害

未来方向

Functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

属性

IUPAC Name |

3-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLOASAMGUFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346886 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-bromoquinoline | |

CAS RN |

61830-11-3 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)